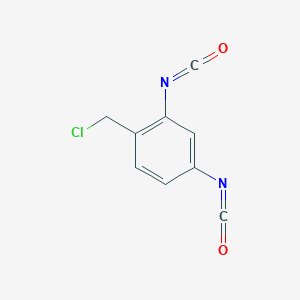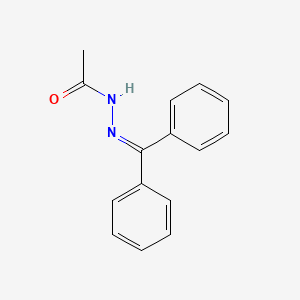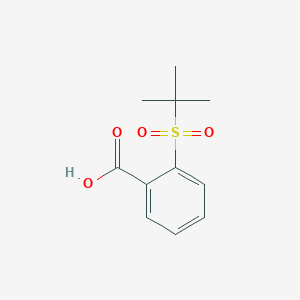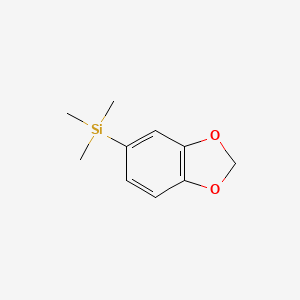
Silane, 1,3-benzodioxol-5-yltrimethyl-
Descripción general
Descripción
“Silane, 1,3-benzodioxol-5-yltrimethyl-” is a type of silane compound . Silanes are a group of chemical compounds containing silicon and hydrogen atoms. They are known for their reactivity and are commonly used in various industrial applications .
Synthesis Analysis
The synthesis of silane compounds often involves the reaction of hydrogen chloride with magnesium silicide . It can also be prepared from metallurgical-grade silicon in a two-step process . The first step involves treating silicon with hydrogen chloride to produce trichlorosilane. The second step involves a palladium-catalyzed silylation reaction .
Molecular Structure Analysis
Silane compounds typically have a tetrahedral molecular shape . They contain both organic functional and alkoxy groups in one molecule. The silanol group forms from the alkoxy group via hydrolysis .
Chemical Reactions Analysis
Silane compounds are known for their reactivity. They can undergo a variety of chemical reactions, including nucleophilic substitution, click chemistry, supramolecular modification, and photochemical reaction . They can also react with water to form silicon hydroxides and hydrogen gas .
Physical And Chemical Properties Analysis
Silane compounds exhibit a range of physical and chemical properties. They are known for their high reactivity towards hydrolysis . They also have improved properties such as mechanical, physical, swelling, and dynamic viscoelastic properties of composites .
Mecanismo De Acción
The mechanism of action of silane compounds depends on a stable link between the organofunctional group and hydrolyzable groups . The organofunctional group interacts with polymers, and the silanol group forms a covalent bond with the inorganic surface, which is expected to improve adhesion of the inorganic/polymer interface .
Safety and Hazards
Silane is a colorless, flammable, and poisonous gas. It is easily ignited in air, reacts with oxidizing agents, is very toxic by inhalation, and is a strong irritant to skin, eyes, and mucous membranes . It is lighter than air and under prolonged exposure to fire or heat, the containers may rupture violently and rocket .
Direcciones Futuras
The use of silane compounds in various applications is expected to grow in the future. They have gained attention for their enhanced corrosion inhibition properties due to their high surface-to-volume ratio . They are also being explored for their potential in the development of biocomposites with superior mechanical attributes . These enhanced materials hold promise for a myriad of industrial applications, marking a significant stride towards sustainable and innovative solutions in the realm of lignocellulosic waste valorisation .
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl(trimethyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2Si/c1-13(2,3)8-4-5-9-10(6-8)12-7-11-9/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQNYNYJKVBZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375378 | |
| Record name | Silane, 1,3-benzodioxol-5-yltrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, 1,3-benzodioxol-5-yltrimethyl- | |
CAS RN |
52287-50-0 | |
| Record name | Silane, 1,3-benzodioxol-5-yltrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzyl N-[(benzyloxy)carbonyl]alanylleucinate](/img/structure/B3337044.png)
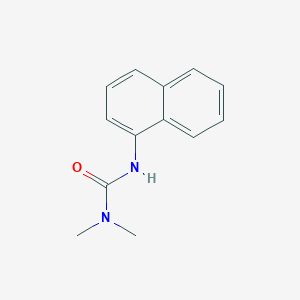


![N-[(Benzyloxy)carbonyl]-N-methylglycylvaline](/img/structure/B3337068.png)
